(2β)-Methyl Megestrol Acetate

Catalog No.
S1783477
CAS No.
1259198-59-8
M.F
C25H34O4
M. Wt
398.543
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2β)-Methyl Megestrol Acetate

CAS Number

1259198-59-8

Product Name

(2β)-Methyl Megestrol Acetate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C25H34O4

Molecular Weight

398.543

InChI

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15?,18-,19+,20+,23-,24+,25+/m1/s1

InChI Key

AQMUMBCTNJGBGC-FGPIKTEISA-N

SMILES

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C

Synonyms

(2β)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione;

Anti-cancer properties:

Some research has investigated the potential anti-cancer properties of (2β)-Methyl Megestrol Acetate. Studies have explored its effects on certain cancer cell lines to assess its ability to suppress cell growth or proliferation [].

Metabolism and hormone interaction:

(2β)-Methyl Megestrol Acetate has also been studied for its effects on metabolism and hormone interaction. This research has aimed to understand how the compound might influence hormone signaling pathways and their impact on cellular processes [].

(2β)-Methyl Megestrol Acetate is a synthetic derivative of the hormone progesterone, specifically designed as a progestin. It is chemically classified as a steroid and has the molecular formula C25H34O4C_{25}H_{34}O_{4} with a molecular weight of approximately 398.54 g/mol. This compound is recognized as an impurity in the more commonly known Megestrol Acetate, which is utilized in various medical applications, including appetite stimulation and cancer treatment .

The chemical behavior of (2β)-Methyl Megestrol Acetate is largely influenced by its steroidal structure. It can undergo several reactions typical of steroids, including:

  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield its corresponding alcohol.
  • Reduction: The ketone groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation: It can be oxidized to form ketones or carboxylic acids depending on the reaction conditions.

These reactions play a crucial role in its synthesis and modification for various applications .

(2β)-Methyl Megestrol Acetate exhibits biological activities similar to those of other progestins. Its primary functions include:

  • Progestational Effects: It mimics the action of progesterone, influencing the menstrual cycle and supporting pregnancy.
  • Antineoplastic Properties: The compound has shown potential in inhibiting the growth of certain cancer cells, particularly in breast and endometrial cancers.
  • Appetite Stimulation: It is used clinically to enhance appetite in patients undergoing cancer treatment or suffering from cachexia .

The synthesis of (2β)-Methyl Megestrol Acetate typically involves several steps:

  • Starting Material: The synthesis begins with a suitable steroid precursor, often derived from natural sources or synthesized chemically.
  • Functionalization: The introduction of the methyl group at the 2β position is achieved through alkylation reactions.
  • Acetylation: The final step involves acetylation to produce (2β)-Methyl Megestrol Acetate from the intermediate product.

Various methods can be employed for each step, including classical organic synthesis techniques and modern approaches such as microwave-assisted synthesis for improved yields .

(2β)-Methyl Megestrol Acetate finds utility in several areas:

  • Pharmaceutical Research: As a reference compound in studies evaluating progestin activity and efficacy.
  • Cancer Treatment: Used as part of therapeutic regimens for hormone-sensitive cancers.
  • Appetite Stimulation: Prescribed to patients experiencing severe weight loss due to chronic illnesses .

Studies on (2β)-Methyl Megestrol Acetate have explored its interactions with various biological systems:

  • Hormonal Interactions: It competes with natural hormones for receptor binding sites, influencing hormonal balance.
  • Drug Interactions: The compound may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring during co-administration.
  • Cellular Mechanisms: Research indicates that it can modulate gene expression related to cell growth and apoptosis in cancer cells .

Several compounds share structural and functional similarities with (2β)-Methyl Megestrol Acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Megestrol AcetateC22H30O3C_{22}H_{30}O_{3}Used primarily for appetite stimulation and cancer treatment.
Medroxyprogesterone AcetateC22H28O3C_{22}H_{28}O_{3}Commonly used as a contraceptive and hormone replacement therapy.
NorethisteroneC20H26O3C_{20}H_{26}O_{3}Utilized in contraceptives and hormone therapy; has androgenic properties.

Uniqueness of (2β)-Methyl Megestrol Acetate

(2β)-Methyl Megestrol Acetate is unique due to its specific methyl substitution at the 2β position, which influences its receptor affinity and biological activity compared to other progestins. This modification may enhance its efficacy in certain therapeutic contexts while minimizing side effects associated with other similar compounds .

Dates

Modify: 2023-07-19

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